![molecular formula C24H31FO7 B13844234 [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely utilized in the treatment of various medical conditions, including skin disorders, arthritis, and allergic reactions. The compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable therapeutic agent in clinical practice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves several key steps, including oxidation, hydrolysis, epoxy reaction, and fluoridation. The process begins with the oxidation of tetraene acetate using formic acid and potassium permanganate as the oxidant. This is followed by hydrolysis and epoxy reactions to introduce the necessary functional groups. Finally, fluoridation is carried out to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process is designed to be efficient, with high yields and minimal environmental impact. The use of advanced reaction conditions and purification techniques ensures the production of high-purity triamcinolone acetonide suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the structure and enhance its therapeutic properties.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule to alter its activity.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, potassium permanganate, and various reducing agents. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products Formed
The major products formed from these reactions include various derivatives of triamcinolone acetonide, each with unique properties and potential therapeutic applications .
Scientific Research Applications
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and immune response modulation.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of [1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and other mediators. The compound also inhibits the migration of immune cells to sites of inflammation, further reducing the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Hexacetonide: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Prednisone: A commonly used corticosteroid with a broader range of applications but lower potency.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions
Uniqueness
[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its ability to be formulated into various delivery systems, such as topical creams and injectable solutions, enhances its versatility in clinical practice .
Properties
Molecular Formula |
C24H31FO7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-14,16-dione |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-15-14-6-5-12-7-13(27)8-16(28)22(12,4)23(14,25)17(29)10-21(15,3)24(19,32-20)18(30)11-26/h7,14-15,17,19,26,29H,5-6,8-11H2,1-4H3 |
InChI Key |
YZCVACZBQUGRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CC(=O)C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
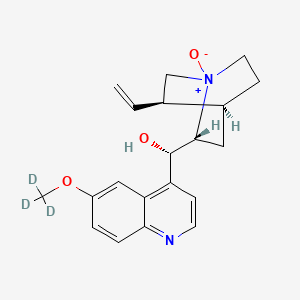


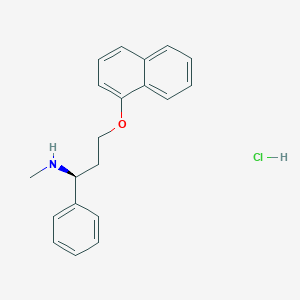
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)
![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

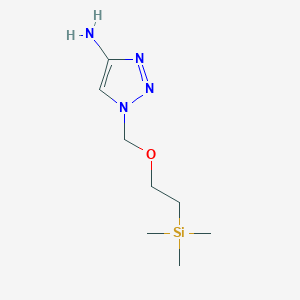
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
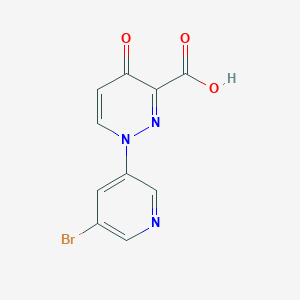
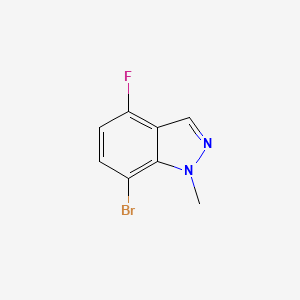

![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
